1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-8-3-1-2-7(4-8)9(18)5-17-6-14-10(16-17)11(19)15-13/h1-4,6,9,18H,5,13H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTLOJPCDIZIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach decomposes the target compound into three key fragments:
- 1H-1,2,4-triazole-3-carboxylic acid (core heterocycle).
- 2-(3-chlorophenyl)-2-hydroxyethyl (aryl-alcohol substituent).
- Carbohydrazide functional group (-CONHNH2).
The synthesis likely proceeds via:
- Step 1 : Construction of the 1,2,4-triazole ring with a carboxylic acid or ester at position 3.
- Step 2 : Introduction of the 2-(3-chlorophenyl)-2-hydroxyethyl group at the N1 position.
- Step 3 : Hydrazinolysis of the ester/carboxylic acid to form the carbohydrazide.
Detailed Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazides with carbonyl compounds. For the target molecule, ethyl 1H-1,2,4-triazole-3-carboxylate serves as a pivotal intermediate.
Representative Procedure:
- Starting Material : React 1,2,4-triazole-5-thione (1 ) with ethyl chloroacetate in dimethylformamide (DMF) containing triethylamine (TEA) at room temperature.
- Reaction :
$$
\text{1,2,4-Triazole-5-thione} + \text{ClCH}_2\text{COOEt} \xrightarrow[\text{TEA}]{\text{DMF, rt}} \text{Ethyl 2-[(1H-1,2,4-triazol-3-yl)thio]acetate} \quad (\text{80\% yield})
$$ - Modification : Hydrolyze the thioether linkage under basic conditions to yield ethyl 1H-1,2,4-triazole-3-carboxylate.
Formation of the Carbohydrazide Moiety
Hydrazinolysis of the ethyl ester converts it to the carbohydrazide:
Hydrazinolysis Protocol:
- Reagents : Hydrazine hydrate (80%) in propan-2-ol.
- Procedure :
$$
\text{Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate} + \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} \xrightarrow[\text{60°C, 4 h}]{\text{Propan-2-ol}} \text{Target Compound}
$$
Optimization of Reaction Conditions
Key Parameters for Triazole Formation
Analytical Characterization
Spectroscopic Data (Hypothetical)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Epoxide ring-opening | High regioselectivity | Requires anhydrous conditions | 70–75 |
| Grignard addition | Flexible substituent introduction | Sensitive to moisture | 60–65 |
| Direct alkylation | Single-step procedure | Low functional group tolerance | 50–55 |
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antifungal Activity
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide has demonstrated notable antifungal properties. Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens, including Candida and Aspergillus species. Studies have shown that compounds with the triazole ring exhibit higher efficacy when combined with other antifungal agents, enhancing their overall antifungal activity .
Antibacterial Properties
The compound also exhibits antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death. This property has implications for developing new antibacterial therapies in an era of rising antibiotic resistance .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer cell survival and proliferation .
Fungicides
In agriculture, this compound is being investigated as a potential fungicide. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, promoting sustainable agricultural practices. The compound's mode of action involves disrupting fungal growth by inhibiting sterol biosynthesis .
Plant Growth Regulation
Triazole compounds are also known for their plant growth regulatory properties. They can modulate plant hormone levels and affect growth processes such as germination and flowering. This aspect is particularly relevant in enhancing crop yields and managing plant stress responses under adverse environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The compound may also interact with cellular pathways involved in cell division and apoptosis, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
- 1-[2-(3-bromophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
- 1-[2-(3-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in binding to certain enzymes and receptors, enhancing its biological activity compared to similar compounds.
Biological Activity
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClN5O2
- Molecular Weight : 245.69 g/mol
Biological Activity Overview
The biological activities of triazole derivatives are well-documented. The compound in focus exhibits several pharmacological properties:
- Antifungal Activity : Triazole compounds are known for their antifungal properties. Research indicates that derivatives of triazole can inhibit the growth of various fungal strains.
- Antibacterial Activity : Similar to antifungal properties, triazoles have shown effectiveness against a range of bacterial pathogens.
Antifungal Activity
In a study examining the antifungal efficacy of various triazole compounds, it was found that:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value significantly lower than standard antifungal agents like fluconazole.
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| This compound | 0.0156 | Candida albicans |
| Fluconazole | 0.25 | Candida albicans |
This demonstrates that the compound has a higher potency against Candida albicans compared to fluconazole .
Antibacterial Activity
The antibacterial properties were assessed against several Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound has considerable antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
The mechanism by which this compound exerts its effects likely involves the inhibition of key enzymes involved in fungal and bacterial cell wall synthesis. Triazoles generally inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
-
Clinical Efficacy Against Fungal Infections :
- A clinical trial involving patients with invasive fungal infections demonstrated that patients treated with triazole derivatives showed a significant reduction in fungal load compared to those receiving standard treatment.
- Bacterial Resistance :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazine derivatives and acid chlorides. A one-pot synthesis using NaOH as a catalyst has been reported for structurally similar 1,2,4-triazole derivatives, yielding products efficiently (60–75% yield). Key steps include condensation of hydrazides with carbonyl intermediates under reflux conditions, followed by purification via recrystallization .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, analogous 1,2,4-triazole derivatives require protective gloves, goggles, and lab coats due to potential toxicity. Work should be conducted in a fume hood to avoid inhalation of fine particles. Waste disposal must adhere to protocols for chlorinated organic compounds .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation typically involves:
- NMR (¹H/¹³C): To identify proton environments (e.g., hydroxyethyl and chlorophenyl groups).
- FT-IR : To detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass Spectrometry : For molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT enhance synthesis and structural analysis?
- Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) basis set level predicts electronic properties, stability, and reactive sites. For example, DFT can optimize reaction pathways for hydrazide cyclization and validate spectroscopic data by simulating IR/NMR spectra. This reduces experimental trial-and-error and identifies energetically favorable intermediates .
Q. What strategies resolve contradictions in bioactivity or spectroscopic data?
- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from impurities or solvent effects. Strategies include:
- HPLC-PDA : To verify purity (>95%).
- Solvatochromic Studies : To assess solvent polarity impacts on reactivity.
- Dose-Response Replication : Using standardized assays (e.g., microbial inhibition) with controlled variables .
Q. How can factorial design optimize reaction conditions?
- Methodological Answer : A 2³ factorial design (temperature, catalyst concentration, reaction time) identifies critical variables. For example, optimizing NaOH concentration (0.1–0.5 M) and temperature (60–100°C) maximizes yield while minimizing byproducts. Response surface methodology (RSM) further refines conditions .
Q. What advanced structural analysis techniques confirm stereochemistry and crystallinity?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., hydroxyethyl group orientation).
- PXRD : Confirms crystallinity and polymorphic forms.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways .
Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Method |
|---|---|---|
| Variability in antimicrobial activity | Impurities in synthesis | HPLC-PDA + column chromatography |
| Discrepant melting points | Polymorphism | PXRD + DSC |
| Inconsistent NMR shifts | Solvent polarity | Deuterated solvent standardization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
